

A Technical Guide to 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

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Compound of Interest

Compound Name: 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

Cat. No.: B1273138

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CAS Number: 59443-15-1

This technical guide provides an in-depth overview of **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**, a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

3'-Bromo-5'-chloro-2'-hydroxyacetophenone is a halogenated aromatic ketone. Its chemical structure and key identifiers are presented below.

Identifier	Value	Source
CAS Number	59443-15-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₆ BrClO ₂	[2] [5] [6]
Molecular Weight	249.49 g/mol	[1] [5] [6]
Synonyms	1-(3-Bromo-5-chloro-2-hydroxyphenyl)ethanone, 5-Chloro-3-bromo-2-hydroxyacetophenone, 2-Acetyl-6-bromo-4-chlorophenol	[1] [2] [4]
InChI	1S/C8H6BrClO2/c1-4(11)6-2-5(10)3-7(9)8(6)12/h2-3,12H,1H3	[1]
InChI Key	FFAVKFKPEOGJOA-UHFFFAOYSA-N	[1] [5]
SMILES	<chem>CC(=O)c1cc(Cl)cc(Br)c1O</chem>	[1]

Table 1: Physical and Chemical Properties

Property	Value	Source
Melting Point	100-103 °C (lit.)	[1] [2] [3]
Appearance	Powder	[2]
Purity	≥97.0% (GC)	[4]

Spectroscopic Data

Detailed experimental spectroscopic data for **3'-Bromo-5'-chloro-2'-hydroxyacetophenone** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
^1H NMR	Aromatic protons would appear as doublets in the range of 7.0-8.0 ppm. The methyl protons of the acetyl group would be a singlet at approximately 2.6 ppm. The phenolic hydroxyl proton would be a broad singlet, with its chemical shift dependent on solvent and concentration.
^{13}C NMR	The carbonyl carbon of the acetyl group is expected in the 195-205 ppm region. Aromatic carbons would appear between 110-160 ppm. The methyl carbon would be observed around 25-30 ppm.
IR (Infrared) Spectroscopy	A broad O-H stretching band for the hydroxyl group is expected around 3200-3600 cm^{-1} . A strong C=O stretching absorption for the ketone should be present around 1650 cm^{-1} . C-Br and C-Cl stretching vibrations would be observed in the fingerprint region.
Mass Spectrometry (MS)	The mass spectrum would show a molecular ion peak (M^+) and a characteristic $M+2$ peak of nearly equal intensity due to the presence of the bromine atom. Fragmentation would likely involve the loss of the methyl group ($M-15$) and the acetyl group ($M-43$).

Synthesis and Reactivity

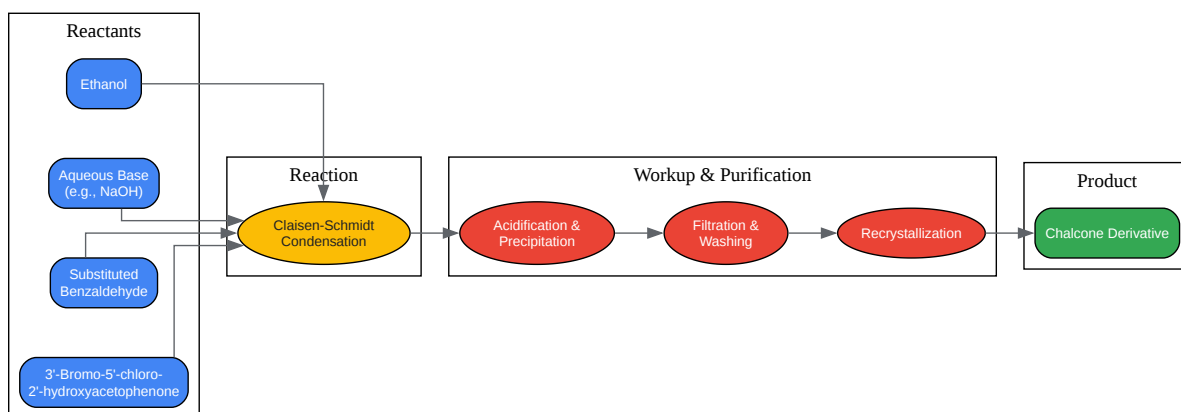
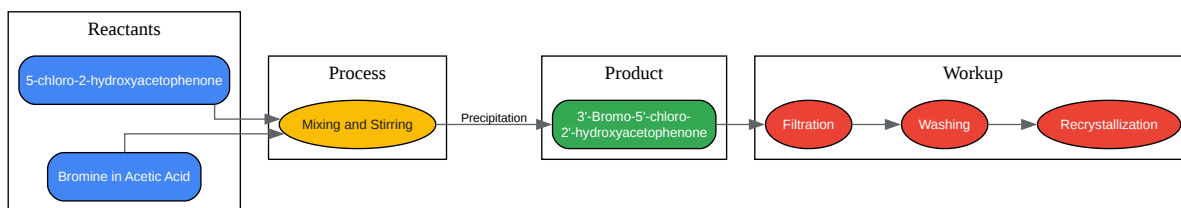
3'-Bromo-5'-chloro-2'-hydroxyacetophenone is primarily used as a synthetic intermediate. Its synthesis and key reactions are detailed below.

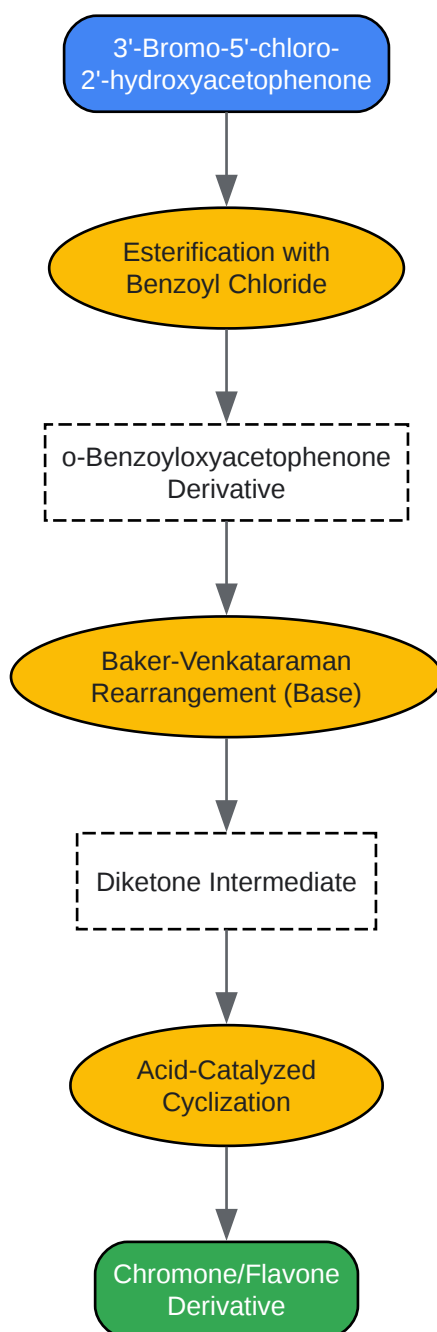
Synthesis of 3'-Bromo-5'-chloro-2'-hydroxyacetophenone

The compound is typically synthesized via the bromination of 5-chloro-2-hydroxyacetophenone.

Experimental Protocol:

- Dissolve 5-chloro-2-hydroxyacetophenone (0.01 M, 1.70 g) in glacial acetic acid (10 mL).
- With continuous stirring, add a 25% solution of bromine in acetic acid (7 mL) dropwise.
- Continue stirring until the reaction is complete, which is indicated by the precipitation of the product.
- Filter the solid product, wash it with water, and recrystallize from ethanol to obtain pure **3'-Bromo-5'-chloro-2'-hydroxyacetophenone**.[\[7\]](#)





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